4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide
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Overview
Description
4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a bromine atom, an ethyl group, and a phenyl group attached to an indole ring, which is further connected to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indole derivatives .
Scientific Research Applications
4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
- 3-Bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide
Uniqueness
4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide is unique due to its specific substitution pattern on the indole ring and the presence of both ethyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61352-13-4 |
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Molecular Formula |
C23H19BrN2O |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-bromo-N-(3-ethyl-3-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C23H19BrN2O/c1-2-23(17-8-4-3-5-9-17)19-10-6-7-11-20(19)25-22(23)26-21(27)16-12-14-18(24)15-13-16/h3-15H,2H2,1H3,(H,25,26,27) |
InChI Key |
WDJNXPAJRFWAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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